molecular formula C8H5BrN2O B2679559 5-(3-Bromopyridin-4-yl)-1,3-oxazole CAS No. 2402830-30-0

5-(3-Bromopyridin-4-yl)-1,3-oxazole

Cat. No. B2679559
CAS RN: 2402830-30-0
M. Wt: 225.045
InChI Key: PTJNZYFXPKUMAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are similar to the compound , can be achieved through various methods. One approach involves halogen-organotin (Sn) exchange of the corresponding pyridinyl halides and borylation . Another method involves catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Bromopyridin-4-ylboronic acid”, has been reported. It has a molecular formula of CHBBrNO and an average mass of 201.814 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as pinacol boronic esters, have been studied. Protodeboronation of these esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Bromopyridin-4-ylboronic acid”, have been reported. It is a powder with a melting point of 260°C (dec.) and is stored at room temperature .

Scientific Research Applications

Antibacterial Agents

The search for novel antibacterial agents has led to the exploration of oxazolidinones, a promising class of compounds. Research focusing on improving the safety profile and antibacterial spectrum of oxazolidinones has identified 1,2,3-triazoles as a viable alternative to the conventional acetamide functionality. This substitution has resulted in compounds with good antibacterial properties and reduced or no activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones, such as linezolid. The development of these compounds, particularly those with a bromo substituent, highlights the potential of oxazolidinone derivatives in creating safer antibacterial treatments (Reck et al., 2005).

Antimicrobial Activity

Chemical modeling of 1,2,4-triazole derivatives, including those with bromo substituents, has been widely pursued for their antimicrobial properties. Research analyzing the relationship between the chemical structure and predicted biological activity of S-derivatives of triazoles has shown these compounds to be promising in demonstrating antimicrobial activity. The presence of a bromo group, similar to that in 5-(3-Bromopyridin-4-yl)-1,3-oxazole, indicates a potential for these derivatives to show antitumor, antiviral, antibacterial, and antioxidant activities, among others (Bigdan, 2021).

Safety and Hazards

The safety data sheet for “3-BROMOPYRIDIN-4-YLBORONIC ACID” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-(3-bromopyridin-4-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-10-2-1-6(7)8-4-11-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNZYFXPKUMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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